molecular formula C7H11F2I B1428784 1,1-Difluoro-4-(iodomethyl)cyclohexane CAS No. 476415-02-8

1,1-Difluoro-4-(iodomethyl)cyclohexane

Cat. No. B1428784
M. Wt: 260.06 g/mol
InChI Key: BZUZKVFPWWKTLD-UHFFFAOYSA-N
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Description

“1,1-Difluoro-4-(iodomethyl)cyclohexane” is a cycloalkane-based compound . It has a molecular weight of 260.07 . The IUPAC name for this compound is 1,1-difluoro-4-(iodomethyl)cyclohexane .


Molecular Structure Analysis

The InChI code for “1,1-Difluoro-4-(iodomethyl)cyclohexane” is 1S/C7H11F2I/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular formula of “1,1-Difluoro-4-(iodomethyl)cyclohexane” is C7H11F2I . Its molecular weight is 260.06 .

Scientific Research Applications

Cyclization Processes

1,1-Difluoro-4-(iodomethyl)cyclohexane has been studied in the context of nucleophilic 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes. This process involves the synthesis of ring-fluorinated hetero- and carbocycles, exploiting the unique properties of fluorine. The cyclization reactions include intramolecular nucleophilic substitution with a loss of vinylic fluorine, leading to the formation of fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes. The presence of vinylic fluorines plays a critical role in these cyclizations (Ichikawa et al., 2002).

Synthesis of Fluorinated Cyclohexenes

The compound is relevant in the synthesis of enantiopure 1,4-difluoro-cyclohexenes, which are derived from readily available hexa-1,5-diene-3,4-diol. This synthesis involves a double cross-metathesis reaction followed by electrophilic fluorination, yielding diastereomeric acetonide-protected diols. These diols are precursors for cyclohexenes featuring fluorine atoms in allylic positions (Purser et al., 2008).

Electrophilic Fluorination

1,1-Difluoro-4-(iodomethyl)cyclohexane has applications in electrophilic fluorination reactions. SelectfluorTM F-TEDA-BF4, a related fluorinating reagent, demonstrates the broad scope of applications possible with electrophilic fluorination, which includes the synthesis of organofluorine compounds. This method allows for a straightforward and effective introduction of fluorine into organic molecules (Stavber, 2011).

Radical Cascade Reactions

The compound is also used in radical cascade reactions with 1,4-dienes and 1,4-enynes. Using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor, functionalized bicyclo[3.3.0]octane derivatives are synthesized in good yields (Kitagawa et al., 2002).

Theoretical Studies

Theoretical studies have provided insights into the nucleophilic 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes, highlighting the mechanisms and electronic factors influencing these reactions. These studies emphasize the role of fluorine atoms in facilitating these cyclizations (Ando, 2004).

Safety And Hazards

For safety information and potential hazards associated with “1,1-Difluoro-4-(iodomethyl)cyclohexane”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1,1-difluoro-4-(iodomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2I/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUZKVFPWWKTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CI)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-4-(iodomethyl)cyclohexane

CAS RN

476415-02-8
Record name 1,1-difluoro-4-(iodomethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Philippe, J Kaffy, T Milcent… - Journal of Fluorine …, 2012 - Elsevier
The synthesis of two series of fluorinated analogues of monoamines reuptake inhibitors based on tertiary alcohols 2-substituted morpholines scaffold has been achieved through the …
Number of citations: 9 www.sciencedirect.com

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